3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its antiviral activity against herpes simplex virus.
Mechanism of Action
The mechanism of action of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid is not fully understood. However, it has been proposed that this compound acts by inhibiting specific enzymes or proteins involved in various biological pathways. For example, it has been suggested that this compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the replication of herpes simplex virus by targeting the viral DNA polymerase.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied for its various biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many future directions for research on 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Furthermore, the potential use of this compound as an anticancer and antiviral agent should be explored further.
Synthesis Methods
The synthesis of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 2-acetylthiophene, malonic acid, and tert-butylamine in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
properties
IUPAC Name |
3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)7-5-4-6-8(13)9(11(15)16)17-10(6)14-7/h4-5H,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLNZYIXHDPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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